molecular formula C18H19FN4O2S B2547367 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 863002-51-1

5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2547367
CAS No.: 863002-51-1
M. Wt: 374.43
InChI Key: WZFXXRYXGVJATI-UHFFFAOYSA-N
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Description

5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a diazino-pyrimidine core

Mechanism of Action

Target of Action

The primary target of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione is the p38 mitogen-activated protein kinase (MAPK) . MAPK is a key mediator in cytokine-induced signaling events .

Mode of Action

5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione: interacts with its target, the p38 MAPK, inhibiting its activity . This inhibition disrupts the signaling events that are activated in response to various extracellular stimuli such as stress factors, apoptosis, and proliferation .

Biochemical Pathways

The inhibition of p38 MAPK by 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione affects several biochemical pathways. These pathways play integral roles in disease states including oncogenesis, autoimmune diseases, and inflammatory processes .

Pharmacokinetics

The pharmacokinetics of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione involve its metabolism in human hepatic microsomal incubations . The predominant metabolic transformation is the sulfoxidation to its active sulfoxide metabolite . Other metabolic reactions include oxidative removal of the phenylethyl moiety, pyridine N-oxidation, and hydroxylation . CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are the prominent enzymes in the metabolism of this compound .

Result of Action

The result of the action of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione is the disruption of cytokine-induced signaling events . This disruption can lead to changes in cellular responses to stress factors, apoptosis, and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazino-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.

    Sulfanyl Linkage Formation: The sulfanyl group is introduced through thiolation reactions, typically using thiol reagents under mild conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazino-pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diazino-pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Breakdown products of the diazino-pyrimidine core

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structural features may confer specific biological activities, making it a candidate for the development of new drugs.

Industry

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-4-5-13-20-15-14(17(24)23(3)18(25)22(15)2)16(21-13)26-10-11-6-8-12(19)9-7-11/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFXXRYXGVJATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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